Cas no 50-06-6 (phenobarbital)

Phenobarbital is a barbiturate derivative with anticonvulsant and sedative-hypnotic properties. It is commonly used for the management of generalized tonic-clonic seizures, partial seizures, and as a preoperative anesthetic agent. Phenobarbital offers rapid onset of action and sustained efficacy, making it a valuable therapeutic option for various neurological conditions. Its ability to cross the blood-brain barrier and its long half-life contribute to its effectiveness in treating chronic conditions.
phenobarbital structure
phenobarbital structure
Product Name:phenobarbital
CAS No:50-06-6
MF:C12H12N2O3
MW:232.235282897949
CID:33457
PubChem ID:329820008
Update Time:2025-10-18

phenobarbital Chemical and Physical Properties

Names and Identifiers

    • phenobarbital
    • phenobarbital free acid--dea schedule*iv item
    • Phenobarbitone
    • phenobarbital methanol solution
    • Helional
    • Phenobarbital solution
    • PHENOBARBITAL USP
    • Sabouraud’s Glucose Agar Medium with Chloramphenicol
    • 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
    • 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione 5-Ethyl-5-phenylbarbituric acid Luminal
    • 5-phenyl-5-ethylbarbituric acid
    • Gardenal
    • Luminal
    • Phenemal
    • Phenobarbitol
    • Phenobarbituric acid
    • Phenylethylbarbiturate
    • Phenylethylbarbituric acid
    • Phenylethylmalonylurea
    • 5-Ethyl-5-phenylbarbituric acid solution
    • 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione
    • 5-Ethyl-5-phenylbarbituric acid
    • PHENOBARBITAL (EP MONOGRAPH)
    • Donnazyme (Salt/Mix)
    • aephe nal
    • SR-01000313151-1
    • PHENOBARBITAL CIV (USP-RS)
    • Bialminal
    • Pamine PB
    • NCGC00258064-01
    • Triphenatol
    • Barbituric acid, 5-ethyl-5-phenyl-,
    • Stental Extentabs
    • Barbenyl
    • IDI1_000987
    • Fenobarbitale [DCIT]
    • Phenylethylbarbitursaeure
    • PHENOBARBITALUM [HPUS]
    • Lepinal
    • Somnolens
    • DTXSID5021122
    • WLN: T6VMVMV FHJ F2 FR
    • Phenobarbitonum
    • Bardorm
    • PUBERTAL PHENOBARBITAL STUDY
    • pheno
    • Oprea1_384816
    • Ensodorm
    • Adonal
    • Phen-Bar
    • PHENOBARBITAL [MART.]
    • Zadoletten
    • LS-135
    • Episedal
    • seda-tabl inen
    • Damoral
    • Chardonna-2
    • Phenobar
    • Tox21_200510
    • Phenylethylbarbitursaure
    • PHENOBARBITAL [EP MONOGRAPH]
    • Solfoton talpheno
    • Trifenatol
    • Epitope ID:116048
    • component of Valpin 50-PB (Salt/Mix)
    • Hennoletten
    • Blu-phen
    • Tedral (Salt/Mix)
    • Barbita
    • Fenobarbital [INN-Spanish]
    • Ezibarbitur
    • Somonal
    • PHENOBARBITAL (EP IMPURITY)
    • NSC 128143
    • NSC9848
    • Seda-Tablinen
    • TEDRAL SUSPENSION
    • Dormital
    • component of Valpin 50-PB
    • DivK1c_000987
    • Epanal
    • Phenobarbitalum
    • Bartol
    • AKOS015964976
    • SCHEMBL16583
    • YQE403BP4D
    • SK-Phenobarbital
    • Sedlyn
    • PHENOBARBITALUM [WHO-IP LATIN]
    • NSC-9848
    • HSDB 3157
    • Nova-Pheno
    • component of Tedral
    • Phenobal
    • PRIMIDONE IMPURITY B [EP IMPURITY]
    • component of Primatene P (Salt/Mix)
    • Promptonal
    • Fenemal
    • Starifen
    • Lubrokal
    • Gustase-Plus
    • CHEBI:8069
    • SR-01000313151
    • PHENOBARBITAL (MART.)
    • Phenobarbital 1.0 mg/ml in Methanol [Controlled Substance]
    • Zadonal
    • phenobarbital-
    • Antrocol
    • Cardenal
    • Stental
    • Phenylaethylbarbitursaeure
    • NSC 9848
    • PHENOBARBITAL [INN]
    • Epsylone
    • barbilehae
    • Fenobarbitale
    • Barbinol
    • SMR000058986
    • C07434
    • Doscalun
    • Sedofen
    • Phenobarbital, 1mg/ml in Methanol
    • SCHEMBL11114624
    • Linasen
    • Phenobarbyl
    • 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
    • Acido 5-fenil-5-etilbarbiturico [Italian]
    • Barbivis
    • Phenemalum
    • Barbiphenyl
    • PHENOBARBITAL [IARC]
    • Barbituric acid 5-ethyl-5-phenyl-(8CI)
    • Sedonettes
    • 11097-06-6
    • Kinesed (Salt/Mix)
    • Teolaxin
    • 5-ethyl-5-phenyl-hexahydropyrimidine-2,4,6-trione
    • PHENOBARBITAL [MI]
    • Phenobarbitalum [INN]
    • PHENOBARBITAL CIV [USP-RS]
    • Lixophen
    • Phenyral
    • Phenylathylbarbitursaure
    • Hypnaletten
    • Phazyme-PB
    • Euneryl
    • component of Antrocol
    • NCGC00159493-04
    • Fenosed
    • d ezibarbitur
    • CHEMBL40
    • Phenobarbital, Monosodium Salt
    • Triabarb
    • NCGC00159493-03
    • Elixir of phenobarbital
    • Barbidonna (Salt/Mix)
    • PHOB
    • CCRIS 502
    • Glysoletten
    • Coronaletta
    • phenobarbital (PB)
    • InChI=1/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17
    • Dezibarbitur
    • UQA
    • Somnosan
    • Theoloxin
    • Chardonna-2 (Salt/Mix)
    • Cabronal
    • 5-Ethyl-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione
    • Phenobarbital 0.1 mg/ml in Methanol
    • Cratecil
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
    • component of Slowten
    • Tridezibarbitur
    • A827956
    • Fenbital
    • Phenobarbitalum [INN-Latin]
    • theominal
    • Quadrinal (Salt/Mix)
    • Valprin 50-PB
    • Luphenil
    • Liquital
    • Phenylethyl barbituric acid
    • D0Y7RW
    • DB01174
    • HMS2272G06
    • Etilfen
    • Phenobarbital [USAN:INN:JAN]
    • Solu-Barb
    • NSC-128143-
    • BDBM50021437
    • Polcominal
    • 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
    • Versomnal
    • Phenobarb
    • Fenobarbital
    • Barbilehae (barbilettae)
    • 5-Ethyl-5-phenyl-2,6(1H,3H,5H)-pyrimidinetrione
    • Duneryl
    • 50-06-6
    • Thenobarbital
    • Amylofene
    • AI3-02726
    • DTXCID701122
    • Lumesettes
    • PHENOBARBITAL (USP MONOGRAPH)
    • component of Bronkotabs
    • Phenobarbital, United States Pharmacopeia (USP) Reference Standard
    • Phenyl-ethyl-barbituric acid
    • Chinoin
    • Phenobarbital [USP:INN:BAN:JAN]
    • Lefebar
    • Sedicat
    • Neurobarb
    • Gardepanyl
    • le phebar
    • Spasepilin
    • Solfoton
    • Hypnette
    • Epidorm
    • 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • PHENOBARBITAL [WHO-DD]
    • barbapil
    • METHYLPHENOBARBITAL IMPURITY A (EP IMPURITY)
    • Phenoturic
    • Hypno-Tablinetten
    • Molinal
    • Barbituric acid, 5-ethyl-5-phenyl-
    • Dormiral
    • Starilettae
    • Bronkotabs (Salt/Mix)
    • Donphen
    • Sedabar
    • Lepinaletten
    • KBio1_000987
    • Phenolurio
    • Phenaemal
    • Barbinal
    • AKOS000605404
    • MLS001240232
    • Leonal
    • STL367898
    • Hypnolone
    • PHENOBARBITAL (IARC)
    • Barbonal
    • NSC-128143
    • Levsin PB Drops and Tablets
    • Phenyletten
    • Sedophen
    • Haplopan
    • fen osed
    • HMS503E15
    • Antrocol (Salt/Mix)
    • Lumen
    • Phenobarbital (JP17/USP/INN)
    • barbellen
    • METHYLPHENOBARBITAL IMPURITY A [EP IMPURITY]
    • NSC128143
    • component of Primatene P
    • NINDS_000987
    • Pharmetten
    • Henotal
    • Sedonal
    • Sedizorin
    • Lephebar
    • Aephenal
    • Donnatal (Salt/Mix)
    • Phenoluric
    • Parkotal
    • PHENOBARBITAL [USP MONOGRAPH]
    • Barbophen
    • Q407241
    • Hypnogen
    • Noptil
    • GTPL2804
    • Sombutol
    • Agrypnal
    • PRIMIDONE IMPURITY B (EP IMPURITY)
    • Levsin PB Drops and Tablets (Salt/Mix)
    • Barbipenyl
    • Somnoletten
    • Phenonyl
    • THEOPHED
    • Tox21_111713
    • D00506
    • 5-Ethyl-5-phenyl-pyrimidine-2,4,6-trione
    • Haplos
    • barbellon
    • component of Hecadrol
    • Luminal (TN)
    • Luminalum
    • AB02704
    • Barbipil
    • Barbiphen
    • Sedonal (sedative)
    • Luramin
    • Aphenyletten
    • Methylphenobarbital, M(nor-)
    • Ensobarb
    • BIDD:PXR0061
    • TEDRIGEN
    • PHENOBARBITAL [EP IMPURITY]
    • Primidone Impurity B
    • Acid, Phenylethylbarbituric
    • Epilol
    • Hypnoltol
    • Talpheno
    • phenylral
    • Calmetten
    • Codibarbita
    • Mephobarbital M (nor)
    • Nirvonal
    • Nunol
    • Lumesyn
    • Aphenylbarbit
    • 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5-etil-5-fenil-
    • stental exte ntabs
    • Lubergal
    • Phenomet
    • Dormina
    • Teoloxin
    • Fenemal recip
    • Lumofridetten
    • UNII-YQE403BP4D
    • PHENOBARBITAL [JAN]
    • Phenobarbital (JP15/USP/INN)
    • Hysteps
    • Calminal
    • Fenylettae
    • Eskabarb
    • NCGC00159493-02
    • PHENOBARBITAL [WHO-IP]
    • PHENOBARBITAL CIV
    • DEA No. 2285
    • Arco-Lase Plus
    • CAS-50-06-6
    • Sevenal
    • Acido-5-fenil-5-etilbarbiturico
    • EINECS 200-007-0
    • Acido 5-fenil-5-etilbarbiturico
    • Austrominal
    • PHENOBARBITAL [HSDB]
    • Phenobarbital (5.0mg/ml in DMSO)
    • NS00010275
    • Nobatol
    • Phenobarbital 1.0 mg/ml in Methanol
    • Fenobarbital (INN-Spanish)
    • Phenobarbital Oral Solution
    • Phenobarbital (1.0mg/mL in Methanol)
    • Phenobarbital (USP:INN:BAN:JAN)
    • Phenobarbitalum (INN-Latin)
    • Phenobarbital (5.0mg/ml in Methanol)
    • Phenobarbital Oral
    • SCHEMBL25330743
    • pyrimidine-2,4,6(1H,3H,5H)-trione, 5-ethyl-5-phenyl-
    • YCA73805
    • DB-051722
    • 200-007-0
    • MDL: MFCD00066494
    • Inchi: 1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
    • InChI Key: DDBREPKUVSBGFI-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NC(N1)=O)=O)(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 232.08500
  • Monoisotopic Mass: 232.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Color/Form: Crystalline solid
  • Density: 1.234 g/cm3
  • Melting Point: 174°C
  • Boiling Point: 374.4°C (rough estimate)
  • Flash Point: 11?°C
  • Refractive Index: 1.6660 (estimate)
  • Water Partition Coefficient: <0.01 g/100="" ml="" at="" 14℃="">
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 75.27000
  • LogP: 1.35800
  • pka: 7.3, 11.8(at 25℃)
  • Color/Form: 1 mg/mL in methanol
  • Merck: 13,7319
  • Solubility: {"error_code":"52001","error_msg":"TIMEOUT"}

phenobarbital Security Information

  • Symbol: GHS02 GHS06 GHS08
  • Signal Word:Danger
  • Hazard Statement: H225-H301 + H311 + H331-H370
  • Warning Statement: P210-P260-P280-P301+P310-P311
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: S53-S36/37-S45
  • RTECS:CQ6825000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 orally in rats: 162 ±14 mg/kg (Goldenthal)
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R25; R40; R43; R61
  • Storage Condition:The warehouse is low temperature, ventilated, dry, and stored separately from food raw materials

phenobarbital Customs Data

  • HS CODE:2933530015
  • Customs Data:

    China Customs Code:

    2933530015

phenobarbital Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-008-1ML
phenobarbital
50-06-6 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
273.41 2021-05-13

phenobarbital Related Literature

Additional information on phenobarbital

Phenobarbital (CAS No. 50-06-6): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments

Phenobarbital, with the chemical formula C12H11N2O2, is a well-known barbiturate derivative that has been widely used in the field of pharmaceuticals for decades. Its CAS number, CAS No. 50-06-6, uniquely identifies it as a specific chemical compound, facilitating its classification, research, and regulatory oversight. This compound has a rich history in medical applications, particularly as an anticonvulsant and sedative, and its molecular structure has been extensively studied for potential therapeutic modifications.

The chemical structure of phenobarbital features a barbiturate core, which is characterized by a pyrimidine ring fused with an isobenzofuran moiety. This core structure is responsible for its pharmacological properties, including its ability to enhance GABAergic neurotransmission in the central nervous system. The presence of a phenyl group at the 5-position and an ethyl group at the 3-position further contributes to its pharmacokinetic profile, making it highly lipophilic and allowing for efficient penetration across the blood-brain barrier.

In terms of its synthesis, phenobarbital is typically prepared through the condensation of malonic acid with phenylacetonitrile in the presence of sodium ethoxide. This reaction leads to the formation of an intermediate that is subsequently cyclized to yield the barbiturate core. The synthesis process has been refined over time to improve yield and purity, ensuring that pharmaceutical-grade material meets stringent quality standards.

The primary therapeutic use of phenobarbital is as an anticonvulsant, particularly in the treatment of generalized tonic-clonic seizures. Its mechanism of action involves the potentiation of GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter in the brain. By enhancing GABAergic activity, phenobarbital helps to stabilize neuronal excitability and prevent excessive electrical activity that can lead to seizures.

In addition to its anticonvulsant properties, phenobarbital has also been utilized as a sedative and hypnotic agent. Its ability to induce sleep and reduce anxiety makes it valuable in managing conditions such as insomnia and anxiety disorders. However, due to its potential for tolerance, dependence, and withdrawal symptoms, its use has declined in favor of newer medications with more favorable side effect profiles.

phenobarbital to develop derivatives with improved pharmacological properties. One area of interest has been the optimization of its binding affinity for GABA receptors while reducing side effects such as sedation and tolerance. For instance, studies have investigated analogs with altered substitution patterns at the 5- and 3-positions of the barbiturate core. phenobarbital. Genetic variations in drug-metabolizing enzymes, such as those encoded by CYP2C9 and CYP3A4 genes, can significantly impact how quickly phenobarbital is metabolized and eliminated from the body. This knowledge has implications for personalized medicine approaches, allowing for dosing adjustments based on individual genetic profiles.

The pharmacokinetic behavior of phenobarbital, including its absorption, distribution, metabolism, and excretion (ADME), has been thoroughly characterized. Its high lipophilicity facilitates rapid entry into tissues but also contributes to prolonged half-life and potential accumulation in certain conditions. Advances in computational modeling have enabled researchers to predict these properties more accurately before conducting experimental studies.

phenobarbital, particularly regarding its potential for misuse and dependence. Long-term use can lead to tolerance, requiring higher doses for the same therapeutic effect, as well as physical dependence characterized by withdrawal symptoms upon abrupt discontinuation. Therefore, careful monitoring and gradual tapering are recommended when discontinuing therapy. phenobarbital, especially in pediatric populations where it remains a standard treatment for certain types of seizures. Recent studies have also explored its potential role in managing refractory status epilepticus due to its rapid onset of action. However, these trials emphasize the need for cautious use due to associated risks. phenobarbital has evolved over time reflecting changes in medical practices and societal attitudes toward controlled substances. Regulatory agencies now require stringent controls over its distribution to prevent abuse while ensuring access for legitimate medical use. This balance is critical in managing both therapeutic benefits and potential risks associated with barbiturate derivatives.
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